molecular formula C5H11NO3S B6179054 (3R)-N-methyloxolane-3-sulfonamide CAS No. 2648895-79-6

(3R)-N-methyloxolane-3-sulfonamide

Cat. No. B6179054
CAS RN: 2648895-79-6
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-N-methyloxolane-3-sulfonamide, also known as MOS, is a highly versatile and useful molecule with a wide range of applications in the fields of science and medicine. It has been used for many years in research and development for its unique properties and chemical structure. MOS is a heterocyclic compound composed of a sulfonamide group and a methyloxolane ring. It is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. In addition, MOS has been used as an analytical tool in biochemistry, as a reagent in organic synthesis, and as an additive in the production of pharmaceuticals.

Scientific Research Applications

(3R)-N-methyloxolane-3-sulfonamide has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as an analytical tool in biochemistry. It has also been used in the study of drug metabolism and in the development of new pharmaceuticals. In addition, this compound has been used as an additive in the production of polymers, as a stabilizer in the storage of biological samples, and as a stabilizer in the production of food products.

Mechanism of Action

(3R)-N-methyloxolane-3-sulfonamide has a wide range of biological activities due to its unique chemical structure. It has been shown to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of cell wall components and the disruption of cell membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the toxicity of certain drugs. In addition, this compound has been shown to have antioxidant and anti-aging properties.

Advantages and Limitations for Lab Experiments

(3R)-N-methyloxolane-3-sulfonamide has several advantages in laboratory experiments. It is relatively easy to synthesize, is highly stable, and is relatively non-toxic. In addition, this compound is relatively inexpensive and can be used in a wide range of experiments. However, this compound has some limitations. It can be difficult to dissolve in water and can be toxic when exposed to high temperatures.

Future Directions

(3R)-N-methyloxolane-3-sulfonamide has a wide range of potential applications in the fields of science and medicine. It has been used in the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as an analytical tool in biochemistry. In addition, this compound has been used in the development of new pharmaceuticals and as an additive in the production of polymers, as a stabilizer in the storage of biological samples, and as a stabilizer in the production of food products. In the future, this compound could be used to develop new drugs, to improve the stability of existing drugs, and to enhance the safety and efficacy of existing drugs.

Synthesis Methods

(3R)-N-methyloxolane-3-sulfonamide can be synthesized using several different methods. The most commonly used method is the condensation reaction of a sulfonamide with a methyloxolane. This reaction is typically carried out in aqueous solution at a temperature of around 100°C. Another method for synthesizing this compound involves the reaction of a sulfonamide with an alkyl halide. This reaction is typically carried out in an organic solvent at a temperature of around 25°C. The final product is a highly pure and crystalline form of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-N-methyloxolane-3-sulfonamide involves the reaction of (3R)-oxolane-3-sulfonic acid with methylamine.", "Starting Materials": [ "(3R)-oxolane-3-sulfonic acid", "Methylamine" ], "Reaction": [ "Step 1: Dissolve (3R)-oxolane-3-sulfonic acid in a suitable solvent such as water or ethanol.", "Step 2: Add methylamine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Filter the resulting solid and wash it with a suitable solvent to obtain (3R)-N-methyloxolane-3-sulfonamide as a white crystalline solid.", "Step 4: Purify the product by recrystallization or chromatography if necessary." ] }

CAS RN

2648895-79-6

Molecular Formula

C5H11NO3S

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.